![molecular formula C25H21F2N3O3S2 B12048400 N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477329-19-4](/img/structure/B12048400.png)
N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorophenyl group, a methoxyphenyl group, and a benzothieno pyrimidinyl group, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothieno pyrimidinyl core, followed by the introduction of the difluorophenyl and methoxyphenyl groups. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. A study screening a library of compounds on multicellular spheroids identified this class of compounds as promising candidates for further development against various cancer types .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Similar structures have been shown to reduce leukocyte recruitment during inflammatory responses in animal models . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties. The presence of the difluorophenyl and methoxyphenyl groups may enhance its interaction with microbial targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide include:
- N-(3,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound has chlorine atoms instead of fluorine atoms on the phenyl ring, which may result in different chemical and biological properties.
N-(4-methylphenyl)-3-(trifluoromethyl)benzamide: This compound has a similar benzamide structure but differs in the substituents on the phenyl ring.
The uniqueness of N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and the resulting chemical and biological activities.
Biological Activity
N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a difluorophenyl group and a benzothienopyrimidine moiety. Its molecular formula is C24H23F2N3O2S, with a molecular weight of approximately 445.52 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar scaffolds possess significant antimicrobial properties. For instance, derivatives of benzothienopyrimidine have demonstrated efficacy against various bacterial strains and fungi .
- Anticancer Potential : The compound's structure aligns with known anticancer agents. Research indicates that related compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance .
- Cell Signaling Modulation : The compound may interfere with signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to cell death .
Case Study 1: Anticancer Activity
A study investigated the effects of benzothienopyrimidine derivatives on human cancer cell lines. Results indicated that these compounds inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Data Tables
Properties
CAS No. |
477329-19-4 |
---|---|
Molecular Formula |
C25H21F2N3O3S2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21F2N3O3S2/c1-33-16-9-7-15(8-10-16)30-24(32)22-17-4-2-3-5-20(17)35-23(22)29-25(30)34-13-21(31)28-14-6-11-18(26)19(27)12-14/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
GOIKCMNJROBWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)F)F)SC5=C3CCCC5 |
Origin of Product |
United States |
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